

The Immunomodulatory Landscape of DRP-104: A Technical Guide

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Compound of Interest

Compound Name: Antitumor agent-104

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A Deep Dive into the Dual-Action Glutamine Antagonist Reshaping the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

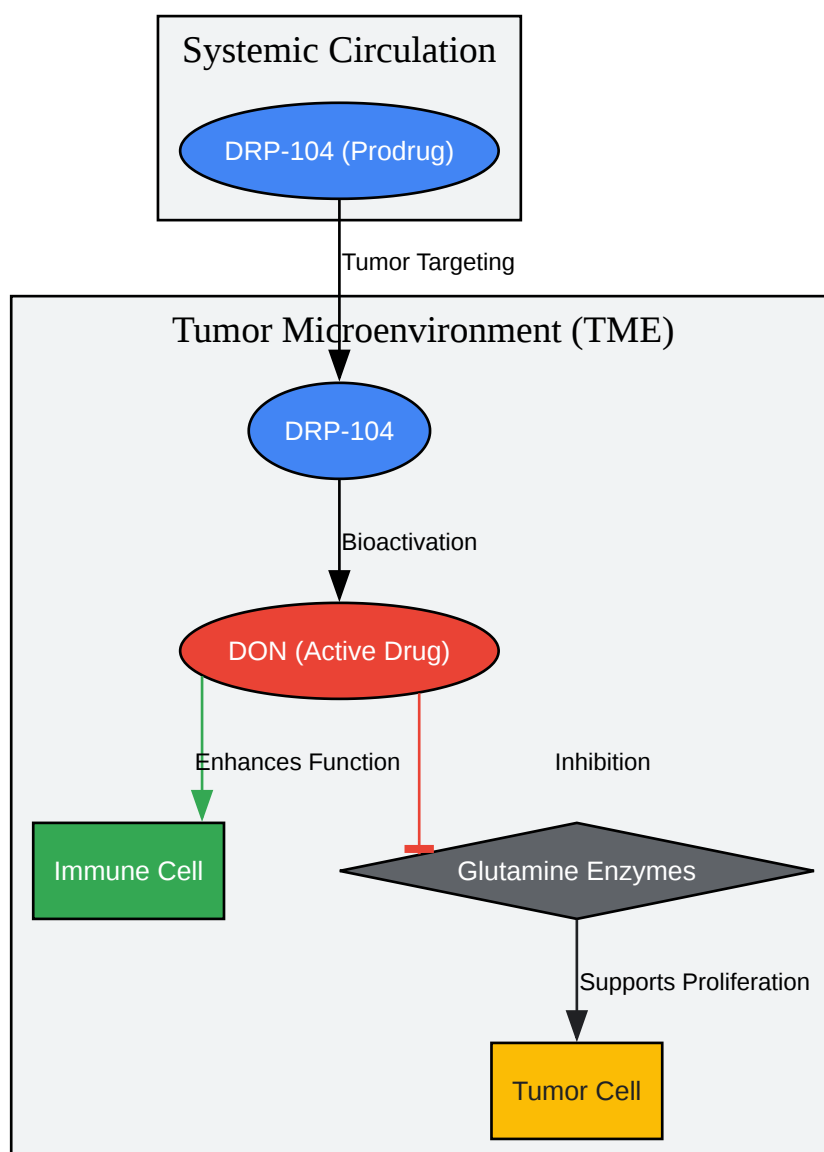
This technical guide provides a comprehensive overview of the immunomodulatory effects of DRP-104 (sirpiglenastat), a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By preferentially releasing its active form, DON, within the tumor microenvironment (TME), DRP-104 enacts a dual assault on cancer: direct metabolic disruption of tumor cells and a robust stimulation of the anti-tumor immune response. This document collates key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways to offer a thorough understanding of DRP-104's therapeutic potential.

Core Mechanism of Action: Starving the Tumor, Fueling the Immune Response

DRP-104 is an inactive prodrug designed for preferential conversion to the active glutamine antagonist, DON, within the tumor.^[1] This targeted delivery strategy mitigates the gastrointestinal toxicities that limited the clinical development of DON in the past.^[2] Once activated in the tumor, DON, as a glutamine mimic, irreversibly inhibits multiple enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.^{[2][3]} This broad

antagonism of glutamine metabolism disrupts numerous anabolic pathways essential for tumor growth, including nucleotide, amino acid, and glutathione synthesis.[3][4]

The profound metabolic pressure exerted by DRP-104 not only directly hinders cancer cell proliferation but also dramatically remodels the TME. By reducing the high glutamine consumption by tumor cells, DRP-104 alleviates the nutrient-deprived conditions that suppress immune cell function.[1][5] This metabolic reprogramming creates a more favorable environment for immune activation and enhances the efficacy of both innate and adaptive anti-tumor immunity.



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Fig. 1: DRP-104 Mechanism of Action

Quantitative Analysis of Preclinical Efficacy

Preclinical studies in various syngeneic mouse models have demonstrated the potent single-agent and combination anti-tumor activity of DRP-104. The following tables summarize the key quantitative data from these experiments.

Table 1: Single-Agent Anti-Tumor Activity of DRP-104

Mouse Model	DRP-104 Dose (mg/kg)	Dosing Schedule	Tumor Growth Inhibition (TGI)	Survival Outcome	Reference
MC38 Colon Cancer	0.5 - 1.4	s.c., q.d. 5 days ON, 2 days OFF x 4 cycles	96% - 101%	Median survival 31-38 days vs. 13 days for vehicle	[1]
EL4 Lymphoma	0.3 - 1.0	s.c., 5 days/week	Dose-dependent reduction, complete regression at higher doses	Not Specified	[2]
KEAP1 Mutant Lung	Not Specified	Not Specified	Significant tumor growth impairment	Not Specified	[4] [6]

Table 2: Combination Therapy with Anti-PD-1 Checkpoint Inhibitor

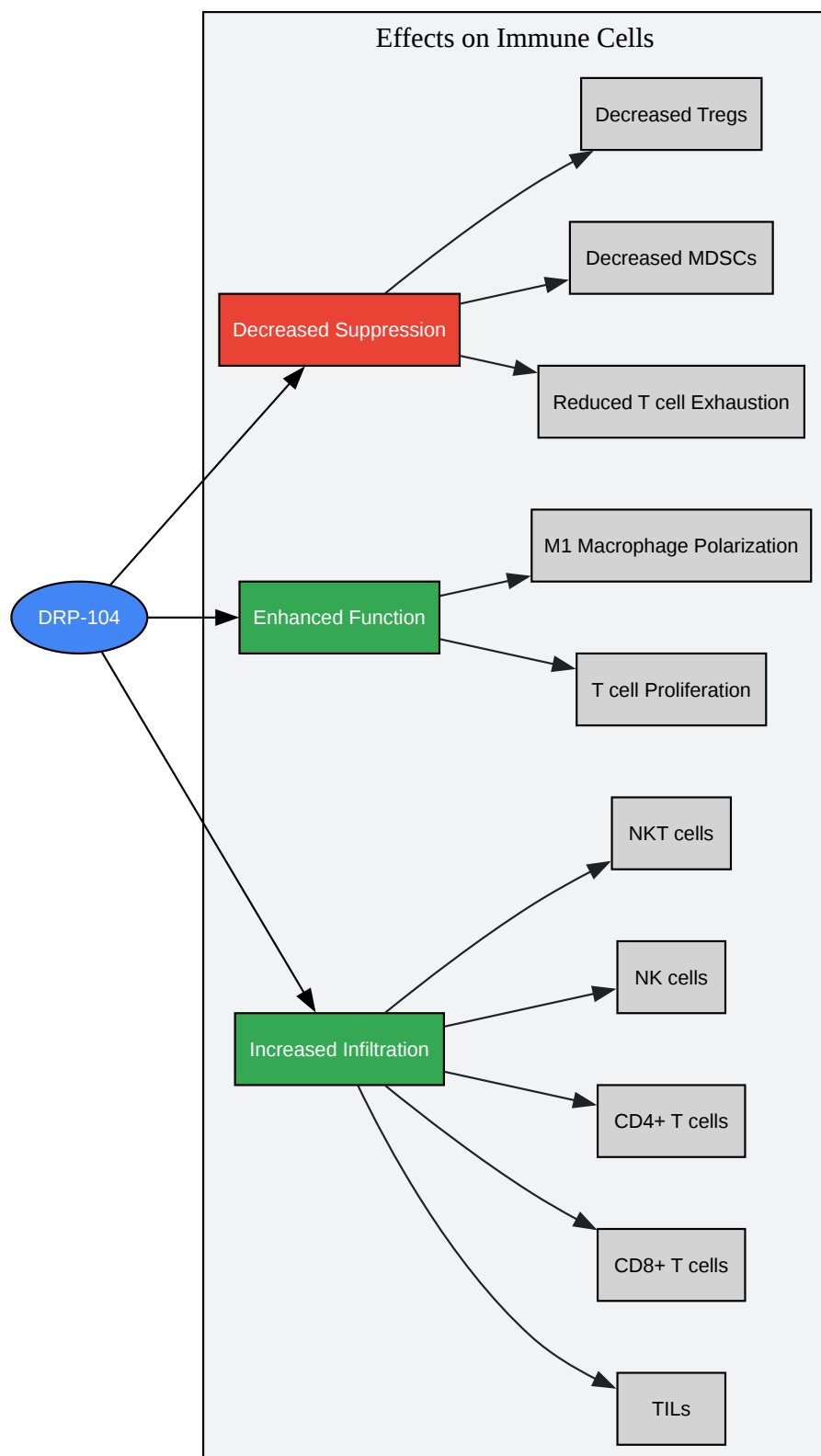
Mouse Model	DRP-104 Dose (mg/kg)	Combination Agent	TGI / Efficacy	Survival Outcome	Reference
CT26 Colon Cancer	0.5 or 1.4	anti-PD-1 Ab (10 mg/kg)	Significantly improved efficacy over single agents	3/8 or 5/8 long-term durable cures at Day 77	[1]
MC38 Colon Cancer	0.3	anti-PD-1 (100 µg)	Significant improvement over monotherapies	Not Specified	[2]
KEAP1 Mutant Lung	Not Specified	anti-PD-1	Significantly reduced tumor growth vs. either agent alone	Markedly increased survival (median >20 day increase)	[4]

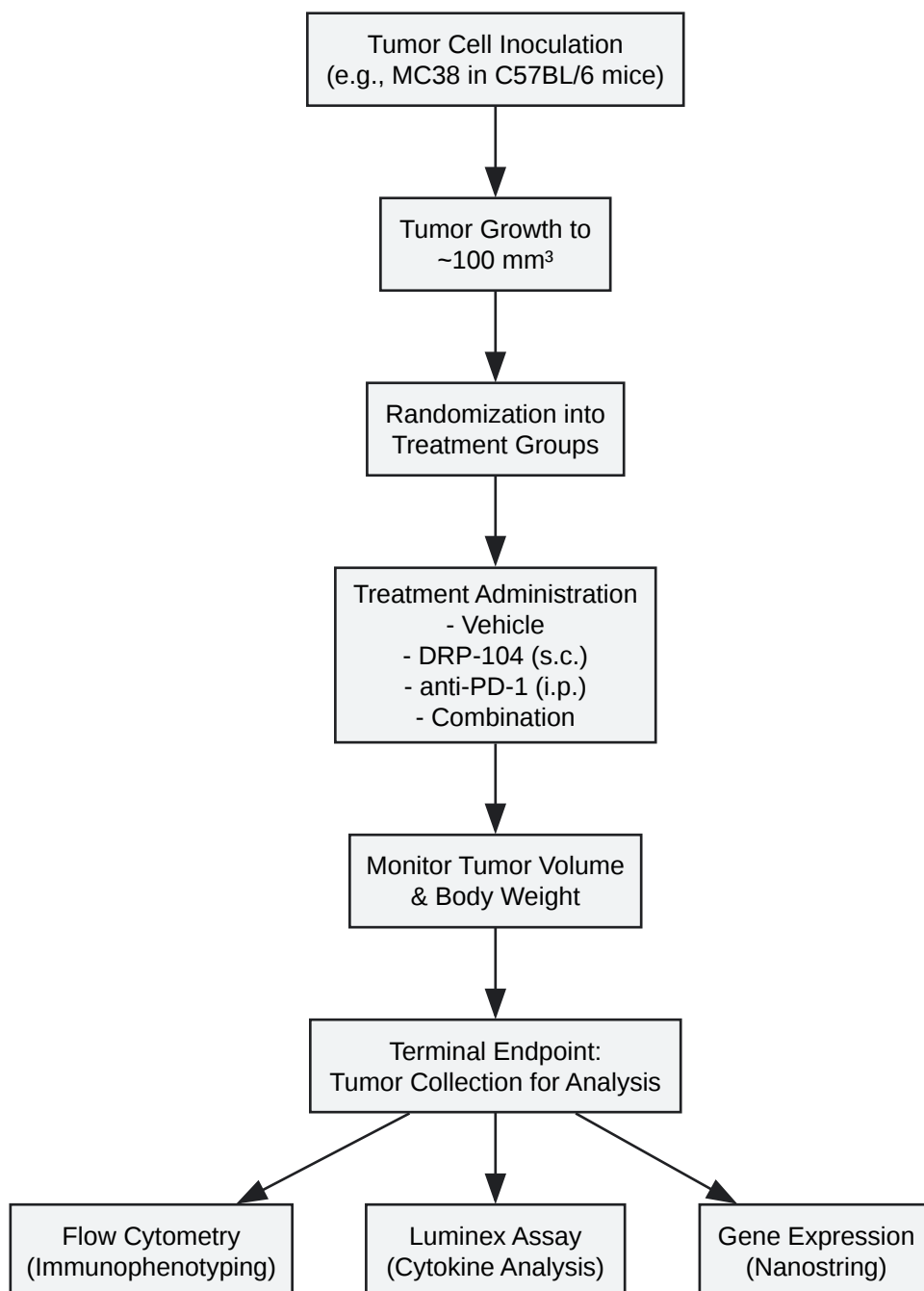
Detailed Immunomodulatory Effects

DRP-104 orchestrates a broad remodeling of the tumor immune landscape, shifting it from an immunosuppressive to an inflamed, anti-tumor state.[\[1\]](#) This is achieved through a multi-faceted impact on various immune cell populations and cytokine profiles.

Enhancement of Immune Cell Infiltration and Function

Flow cytometry analyses of tumors from DRP-104-treated mice have consistently revealed a significant influx and activation of key anti-tumor immune cells.





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